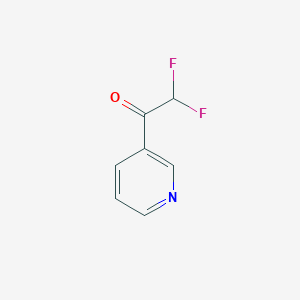
2,2-Difluoro-1-(pyridin-3-yl)ethanone
Vue d'ensemble
Description
2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as DFPE, is a fluorinated ketone compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a colorless liquid that has a molecular weight of 165.14 g/mol and a boiling point of 137-138°C.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes such as pyruvate kinase, lactate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase, which are involved in glycolysis, a metabolic pathway that is essential for the survival of cancer cells.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability.
Orientations Futures
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several potential future directions in scientific research. One of the most promising areas is in the development of new anticancer agents. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to exhibit potent antitumor activity against various cancer cell lines, and further studies may lead to the development of new cancer drugs. 2,2-Difluoro-1-(pyridin-3-yl)ethanone also has potential applications in the development of new antibiotics, anti-inflammatory agents, and antioxidants.
In conclusion, 2,2-Difluoro-1-(pyridin-3-yl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit potent antitumor and antimicrobial activity. Further research may lead to the development of new drugs and treatments for various diseases.
Applications De Recherche Scientifique
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
155557-13-4 |
|---|---|
Nom du produit |
2,2-Difluoro-1-(pyridin-3-yl)ethanone |
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2,2-difluoro-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H |
Clé InChI |
PUSQVQKJVMWEAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C(F)F |
Synonymes |
Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
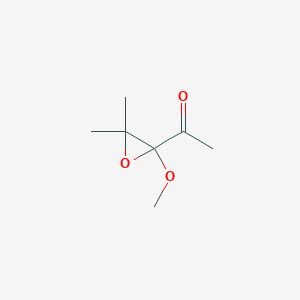
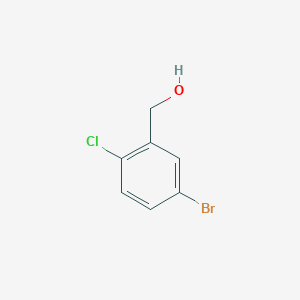
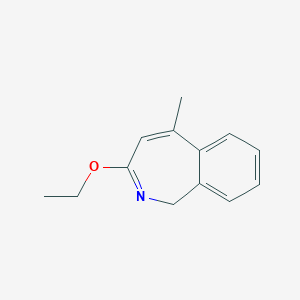
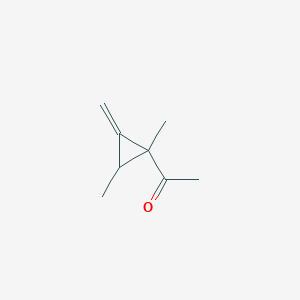
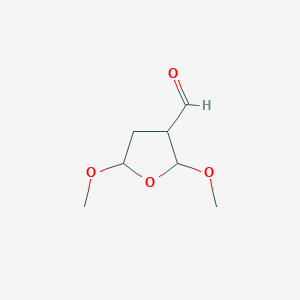
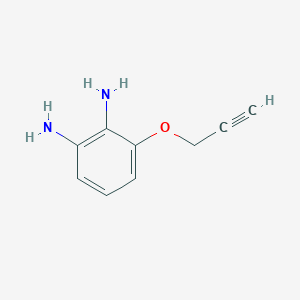
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
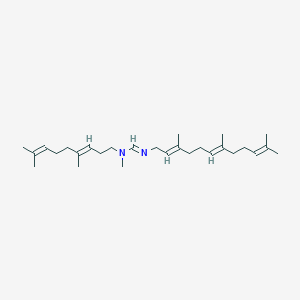
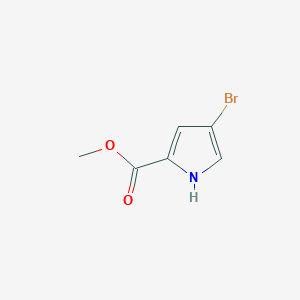
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)